molecular formula C7H6O5S B107110 2-Hydroxy-5-sulfinobenzoic acid CAS No. 19479-88-0

2-Hydroxy-5-sulfinobenzoic acid

Cat. No. B107110
CAS RN: 19479-88-0
M. Wt: 202.19 g/mol
InChI Key: CFYDCJCXEBLVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-sulfinobenzoic acid (HSBA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfonic acid derivative of salicylic acid and has been found to have various applications in the fields of biochemistry, medicine, and agriculture.

Mechanism Of Action

2-Hydroxy-5-sulfinobenzoic acid acts as a chelating agent for metal ions, binding to them through its sulfinyl group. This results in a change in the fluorescence properties of 2-Hydroxy-5-sulfinobenzoic acid, allowing for the detection of metal ions. 2-Hydroxy-5-sulfinobenzoic acid's anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge reactive oxygen species and inhibit the activity of inflammatory enzymes.

Biochemical And Physiological Effects

2-Hydroxy-5-sulfinobenzoic acid has been shown to have a protective effect on cells against oxidative stress and inflammation. It has also been found to have a positive effect on the immune system, stimulating the production of cytokines and enhancing the activity of immune cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Hydroxy-5-sulfinobenzoic acid in lab experiments is its high sensitivity and selectivity for metal ion detection. However, one limitation is that 2-Hydroxy-5-sulfinobenzoic acid's fluorescence properties can be affected by pH and temperature, which may affect its accuracy in detecting metal ions.

Future Directions

There are several potential future directions for research on 2-Hydroxy-5-sulfinobenzoic acid. One area of interest is the development of new fluorescent probes for metal ion detection using 2-Hydroxy-5-sulfinobenzoic acid as a starting material. Additionally, 2-Hydroxy-5-sulfinobenzoic acid's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanisms underlying 2-Hydroxy-5-sulfinobenzoic acid's effects and to explore its potential applications in medicine and agriculture.

Scientific Research Applications

2-Hydroxy-5-sulfinobenzoic acid has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been used as a chiral auxiliary in the synthesis of various compounds. Additionally, 2-Hydroxy-5-sulfinobenzoic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

19479-88-0

Product Name

2-Hydroxy-5-sulfinobenzoic acid

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

IUPAC Name

2-hydroxy-5-sulfinobenzoic acid

InChI

InChI=1S/C7H6O5S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12)

InChI Key

CFYDCJCXEBLVGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)O

Other CAS RN

19479-88-0

synonyms

2-Hydroxy-5-sulfinobenzoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 317 mmol sodium sulfite in 200 ml water at RT was added dropwise over 30 min a solution of 42.3 mmol 5-chlorosulfonyl-2-hydroxy-benzoic acid in 80 ml dioxane and stirring continued for a further 30 min. 5 M aq NaOH was then added dropwise until the reaction mixture was pH 14, and the mixture was then allowed to stir at RT for a further 2 h. The mixture was then cooled to 0° C. and concentrated H2SO4 added until the reaction mixture was pH 1. Ethyl acetate was added, and the phases were separated. The organic phase was dried with Na2SO4. Evaporation in vacuo yielded the title compound.
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80 mL
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